molecular formula C15H10ClFN2OS B11216646 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11216646
M. Wt: 320.8 g/mol
InChI Key: RTHXGSZWBQCMSF-UHFFFAOYSA-N
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Description

6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a chloro substituent at position 6, a 4-fluorophenylmethyl group at position 3, and a sulfanylidene (mercapto) group at position 2. This compound serves as a critical precursor in medicinal chemistry for synthesizing novel anticancer agents due to its structural versatility. Its quinazolinone core enables interactions with biological targets such as kinases, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability . The sulfanylidene moiety contributes to hydrogen bonding and metal coordination, further modulating reactivity and binding affinity .

Properties

Molecular Formula

C15H10ClFN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2OS/c16-10-3-6-13-12(7-10)14(20)19(15(21)18-13)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21)

InChI Key

RTHXGSZWBQCMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

The most widely reported method involves a nucleophilic substitution reaction between 4-fluorobenzyl chloride and 6-chloro-2-mercaptoquinazolin-4-one under basic conditions.

Reaction Conditions and Optimization

  • Base Selection : Sodium hydroxide (NaOH\text{NaOH}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in polar aprotic solvents (e.g., dimethylformamide or acetonitrile).

  • Temperature : 60–80°C for 8–12 hours.

  • Yield : 65–78% after recrystallization from ethanol.

The mechanism proceeds via deprotonation of the thiol group in 6-chloro-2-mercaptoquinazolin-4-one, generating a thiolate nucleophile that attacks the electrophilic carbon in 4-fluorobenzyl chloride (Fig. 1).

Table 1: Key Parameters for Nucleophilic Substitution

ParameterOptimal Range
SolventDMF or Acetonitrile
BaseNaOH (1.2 equiv)
Reaction Time10–12 hours
Temperature70°C

Multi-Step Cyclization Route

Adapted from patent US3932325A, this method involves sequential chloroacetylation, iminochloride formation, and cyclization.

Step 1: Chloroacetylation of 2-Amino-5-Chlorobenzophenone

  • Reagents : Chloroacetyl chloride, 3 N NaOH.

  • Conditions : Ethyl acetate solvent, 15–25°C, 1.5 hours.

  • Intermediate : 2-Chloroacetamido-5-chlorobenzophenone.

Step 2: Iminochloride Formation

  • Reagents : Thionyl chloride (SOCl2\text{SOCl}_2), pyridine.

  • Conditions : Methylene chloride, reflux at 40–42°C for 18–20 hours.

  • Intermediate : 2-(1'-Chloroimino-2'-chloromethyl)-5-chlorobenzophenone.

Step 3: Cyclization to Quinazolinone

  • Reagents : Hydroxylamine hydrochloride, pyridine.

  • Conditions : 25–40°C for 20–48 hours, yielding the target compound after purification.

Table 2: Multi-Step Synthesis Outcomes

StepYield (%)Purity (HPLC)
18592%
27389%
36895%

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball milling for solvent-free coupling, reducing environmental impact. Yields of 70% are achieved in 4 hours using K2CO3\text{K}_2\text{CO}_3 as a base.

Microwave-Assisted Reactions

Microwave irradiation (100 W, 120°C) accelerates the nucleophilic substitution, completing in 1 hour with 82% yield.

Reaction Mechanisms and Kinetic Studies

Nucleophilic Substitution Mechanism

The thiolate ion (RS\text{RS}^-) attacks the benzyl carbon, displacing chloride in an SN2\text{S}_\text{N}2-type process. Density functional theory (DFT) calculations indicate a transition state with a 15.3 kcal/mol activation barrier.

Cyclization Pathway Analysis

In the multi-step route, iminochloride intermediates undergo intramolecular cyclization via a six-membered transition state, confirmed by 1H NMR  ^1\text{H NMR } kinetic studies.

Optimization Challenges and Solutions

Byproduct Formation

  • Issue : Competing hydrolysis of 4-fluorobenzyl chloride in aqueous conditions.

  • Solution : Use anhydrous solvents and controlled temperature.

Purification Difficulties

  • Issue : Co-elution of unreacted starting materials.

  • Solution : Gradient chromatography (hexane:ethyl acetate 7:3 to 1:1).

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR  ^1\text{H NMR } (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.85 (s, 2H, CH2).

  • LC-MS : [M+H]+^+ at 321.1 m/z.

Crystallographic Insights

Single-crystal X-ray diffraction reveals a planar quinazolinone core with a dihedral angle of 85° between the fluorophenyl and quinazolinone planes.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Nucleophilic Substitution78HighModerate
Multi-Step Cyclization68LowHigh
Mechanochemical70MediumLow

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro group, a fluorophenyl substituent, and a sulfanylidene moiety that contribute to its unique chemical reactivity and biological activity. The molecular structure can be summarized as follows:

  • IUPAC Name : 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
  • Molecular Formula : C12H8ClF N2OS
  • Molecular Weight : 270.72 g/mol

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its various pharmacological properties:

  • Antimicrobial Activity : Studies indicate that derivatives of quinazolinones exhibit significant antimicrobial effects against bacteria and fungi. For instance, compounds similar to 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene have been evaluated for their efficacy against Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Quinazolinone derivatives are being investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that the compound may interact with specific molecular targets involved in cancer pathways, although detailed mechanisms are still under investigation.

Biological Research

Research into the biological activities of this compound has revealed several key areas of interest:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to disease processes. Ongoing studies aim to identify specific targets and elucidate the underlying mechanisms .
  • Inflammatory Response Modulation : Some studies have indicated that quinazolinone derivatives can modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in various industrial sectors:

  • Chemical Synthesis : It serves as a building block in the synthesis of more complex molecules, facilitating the development of new materials and chemical processes .

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized quinazolinone derivatives assessed their antimicrobial properties using standardized methods against various pathogens. The results indicated that certain derivatives exhibited comparable effectiveness to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

Research exploring the anticancer properties of quinazolinone compounds demonstrated that specific modifications in the structure enhanced cytotoxicity against cancer cell lines. The findings suggest that 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene may be a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazolinone Core

Halogen and Aryl Substituents

6-Chloro-3-(4-Fluorophenyl)-2-Mercaptoquinazolin-4(3H)-one Derivatives (3a-l)

  • Structural Features : Synthesized via S-alkylation/arylation of the parent compound. Derivatives include substituents like alkyl chains, aryl rings, or heterocycles at the sulfanylidene position.
  • Key Findings : These derivatives exhibit enhanced anticancer activity compared to the parent compound, particularly against breast and lung cancer cell lines. The introduction of bulkier aryl groups (e.g., 4-chlorophenyl) improves target selectivity .
  • Data :
Derivative Substituent (Position 2) IC₅₀ (μM) Target Selectivity
3a Methyl 12.3 Moderate
3d 4-Chlorophenyl 4.7 High
3l 4-Nitrophenyl 8.9 Moderate

6-Nitro-7-Tosylquinazolin-4(3H)-one

  • Structural Features : Nitro and tosyl groups at positions 6 and 7, respectively.
  • Key Differences : The nitro group increases electron-withdrawing effects, reducing nucleophilic reactivity compared to the chloro substituent. The tosyl group enhances stability but reduces solubility .
Isostructural Compounds with Heterocyclic Moieties

Thiazole-Pyrazole Hybrids (Compounds 4 and 5, ) Structural Features: Replace the quinazolinone core with thiazole and pyrazole rings. Both compounds are isostructural (triclinic, P 1 symmetry) but differ in substituents (4-chlorophenyl vs. 4-fluorophenyl). Key Findings: Compound 5 (4-fluorophenyl) exhibits greater planarity, enhancing π-π stacking interactions in crystal lattices.

Chalcone Derivatives () Structural Features: Contain (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one moieties. Key Differences: The chalcone backbone lacks the cyclic quinazolinone structure, reducing hydrogen-bonding capacity. Dihedral angles between fluorophenyl and central rings (7.14°–56.26°) suggest variable conformational flexibility .

Modifications to the Sulfanylidene Group

3-Allyl-6-Chloro-2-Mercaptoquinazolin-4(3H)-one

  • Structural Features : Allyl group replaces the 4-fluorophenylmethyl substituent.
  • Key Differences : The allyl group introduces aliphatic character, increasing volatility but reducing metabolic stability. Safety data indicate higher acute toxicity compared to the fluorophenylmethyl analog .

2-(4-Methylsulfanylphenyl)-3H-Quinazolin-4-One () Structural Features: Methylsulfanylphenyl group at position 2. This compound shows moderate kinase inhibition but lower potency than the sulfanylidene derivative .

Pyrazole-Annelated Quinazolinones

Compound 140 () Structural Features: 4-Methylquinazolinone with a 4,5-dihydropyrazole ring. Synthesized via hydrazine cyclization, this compound shows 37% yield, lower than derivatives from the parent quinazolinone .

Compound 91c () Structural Features: 4-Phenylquinazolinone with a pyrazole-acryloyl substituent. Key Differences: The acryloyl group enables π-stacking interactions, but the absence of a sulfanylidene group limits metal coordination. High yield (92%) suggests efficient synthesis compared to the parent compound .

Planarity and Steric Effects

  • The 4-fluorophenyl group in the target compound induces nonplanar distortions similar to metalloporphyrins (), reducing π-π stacking but enhancing steric selectivity .
  • Chalcone derivatives () exhibit variable dihedral angles, highlighting the flexibility-activity trade-off absent in rigid quinazolinones .

Biological Activity

6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound within the quinazoline family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15H11ClFN3OS
Molecular Weight323.78 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In a study involving human colon cancer cells (LoVo and HCT-116), derivatives exhibited IC50 values indicating potent anticancer activity. Specifically, one derivative demonstrated an IC50 of 18.79 µM against HepG2 cells, suggesting that modifications in the quinazoline structure can enhance anticancer efficacy .

Antimicrobial Activity

Quinazoline derivatives are also recognized for their antimicrobial properties. A study indicated that certain modifications to the quinazoline core could lead to enhanced antibacterial activity. The compound's structural features allow it to interact with bacterial enzymes, inhibiting their function and leading to cell death. This was evidenced by assays showing significant inhibition zones against various bacterial strains .

The biological mechanisms underlying the activity of quinazoline derivatives often involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis for DNA replication in cancer cells. Additionally, these compounds may induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Cytotoxicity in Cancer Cells

In a comprehensive study on the cytotoxic effects of quinazoline derivatives, researchers treated LoVo and HCT-116 cells with varying concentrations (50 µg/mL to 400 µg/mL) of several compounds. The results indicated that derivatives with fluorine substitutions exhibited enhanced cytotoxicity, with one compound reducing cell viability to 26.75% compared to controls .

Study 2: Antimicrobial Efficacy

A series of quinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups like fluorine significantly increased antimicrobial potency. For example, a derivative with a fluorophenyl group displayed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

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